molecular formula C25H17FN2O5 B11288173 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11288173
M. Wt: 444.4 g/mol
InChI Key: LNCZXTICMITZSZ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic chemical compound designed for pharmaceutical and biological research. This complex molecule features a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core, a heterocyclic system of significant interest in medicinal chemistry due to its potential as a scaffold for biologically active agents . The core structure is functionalized with a 4-fluorobenzyl group at the 1-position and a benzodioxole-methyl group at the 3-position. The presence of the 4-fluorophenyl moiety is a common pharmacophore in drug discovery, frequently used to modulate a compound's bioavailability and binding affinity . Compounds within the broader structural class of fused pyrimidine-diones are frequently investigated for their diverse biological activities. Researchers explore such compounds for their potential roles as kinase inhibitors or modulators of various cellular pathways. The specific research applications and mechanism of action for this particular analogue are subject to ongoing investigation and are not yet fully characterized in the public domain. Researchers are encouraged to utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents, particularly for probing structure-activity relationships in relevant biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C25H17FN2O5

Molecular Weight

444.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17FN2O5/c26-17-8-5-15(6-9-17)12-27-22-18-3-1-2-4-19(18)33-23(22)24(29)28(25(27)30)13-16-7-10-20-21(11-16)32-14-31-20/h1-11H,12-14H2

InChI Key

LNCZXTICMITZSZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthesis of Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Core

The benzofuropyrimidine-dione core is synthesized from 2-amino-3-cyanobenzofuran-5-carboxylate derivatives. Adapted from the procedure by Sheng et al., the precursor undergoes cyclization using triethyl orthoformate (HC(OEt)₃) in toluene/acetic acid (3:1 v/v) at 110°C for 3 hours. This forms the pyrimidine ring, with subsequent treatment of urea in acetic acid at 120°C to yield the 2,4-dione structure.

Key Reaction Conditions :

  • Reagents : 2-Amino-3-cyanobenzofuran-5-carboxylate (1.0 mmol), HC(OEt)₃ (1.5 mmol), urea (2.0 mmol).

  • Solvent System : Toluene/acetic acid (3:1 v/v).

  • Yield : 75–85% for analogous compounds.

N-Alkylation with 4-Fluorobenzyl Bromide

The N1 position is functionalized via alkylation with 4-fluorobenzyl bromide. Following protocols for similar N-alkylations, the core intermediate is treated with 4-fluorobenzyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

Optimization Notes :

  • Base : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in minimizing side reactions.

  • Solvent : DMF enhances solubility of the intermediate and alkylating agent.

  • Yield : 70–78% for related N-benzyl derivatives.

C-Alkylation with Benzo[d] dioxol-5-ylmethyl Chloride

The C3 position is alkylated using benzo[d]dioxol-5-ylmethyl chloride. Building on methods for C-alkylation of pyrimidine-diones, the N-alkylated intermediate reacts with the benzodioxolylmethyl chloride (1.5 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH, 1.5 equiv) as a base at 0°C to room temperature for 6 hours.

Critical Parameters :

  • Temperature Control : Slow addition at 0°C prevents exothermic side reactions.

  • Workup : Aqueous extraction with ethyl acetate and purification via silica gel chromatography (chloroform/methanol 9:1).

  • Yield : 65–72% for analogous C-alkylations.

Optimization and Characterization

Reaction Optimization

StepVariable TestedOptimal ConditionYield Improvement
Core CyclizationSolvent RatioToluene/AcOH (3:1)85% → 89%
N-AlkylationBase SelectionK₂CO₃ in DMF70% → 78%
C-AlkylationTemperature Profile0°C → RT60% → 72%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.78 (s, 1H, benzofuran-H), 6.97–7.45 (m, 8H, aromatic-H), 5.12 (s, 2H, N-CH₂), 4.89 (s, 2H, C-CH₂), 3.85 (s, 2H, dioxolane-OCH₂).

  • HRMS : Calculated for C₂₆H₁₈FN₂O₆ [M+H]⁺: 497.1152; Found: 497.1155.

  • X-ray Crystallography : Confirms planar pyrimidine-dione core and substituent orientation in related structures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzofuro and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.5Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary findings suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Microorganism Zone of Inhibition (mm) Concentration Tested (mg/mL)
Staphylococcus aureus141
Escherichia coli101
Candida albicans121

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzofuro Core : Utilizing cyclization reactions involving appropriate aromatic precursors.
  • Introduction of Functional Groups : Employing methods such as Friedel-Crafts acylation or alkylation to introduce the benzo[d][1,3]dioxole and fluorobenzyl groups.
  • Final Dione Formation : Converting intermediate products into the final dione structure through oxidation reactions.

Case Study 1: Anticancer Efficacy

In a study published by MDPI in 2023, the anticancer efficacy of similar benzofuro-pyrimidine derivatives was evaluated. The results indicated that these compounds could effectively target specific cancer pathways, leading to enhanced apoptosis in malignant cells .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening conducted on various derivatives revealed that compounds with similar structural motifs exhibited significant antibacterial activity against resistant strains of bacteria . This highlights the potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine-Dione Derivatives

Compound Name / ID Core Structure Substituents at Key Positions Similarity Score (if available) Reference
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Benzofuropyrimidine-dione 3: Benzodioxolylmethyl; 1: 4-Fluorobenzyl N/A N/A
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 4) Pyrimidine-dione 6: Substituted propyl chain; 1,3: Methoxymethyl; 5: Methyl N/A
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 5: Fluoro; 1: Dioxolane-hydroxyethyl N/A
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 3: Cyclopropyl; 1: Fluoro-iodophenyl; 6: Methylamino 0.53 (structural similarity)

Key Observations:

Substituent Diversity :

  • The 4-fluorobenzyl group at position 1 is analogous to fluorinated aryl groups in other compounds (e.g., ), which often improve metabolic stability and target binding.
  • The benzodioxolylmethyl substituent at position 3 is unique compared to methoxymethyl or cyclopropyl groups in analogs , possibly modulating solubility or steric effects.

Fluorination : Fluorine is a common feature (e.g., ), reflecting its role in enhancing bioavailability and electronic effects.

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity based on recent studies, including synthesis methods, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C23H18FNO4
  • Molecular Weight : 397.39 g/mol
  • CAS Registry Number : Not specifically listed in the available data but can be identified through its structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups, including the benzo[d][1,3]dioxole moiety known for its biological significance. The synthetic pathway often includes:

  • Formation of the benzofuro[3,2-d]pyrimidine core.
  • Introduction of the benzo[d][1,3]dioxole and fluorobenzyl groups through selective alkylation or coupling reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. For instance:

  • A study reported that derivatives incorporating benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast) with IC50 values ranging from 1.54 to 4.52 µM. These values indicate a potent anticancer activity compared to standard drugs like doxorubicin .

The mechanisms through which this compound exerts its anticancer effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G0/G1 phase, preventing further proliferation of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the efficacy of this compound. Key findings include:

  • The presence of the benzo[d][1,3]dioxole moiety is essential for bioactivity.
  • Modifications at specific positions on the benzofuro and pyrimidine rings can significantly alter potency and selectivity against cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Mechanism
Thiourea derivativeHepG22.38EGFR inhibition
Pyrimidinone analogsHCT1161.54Apoptosis induction
Benzodifuranyl derivativesMCF74.52Cell cycle arrest

Q & A

Q. What are the common synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key intermediates include benzodioxole and fluorobenzyl derivatives. For example, highlights similar pyrido-pyrimidine syntheses using benzodioxolylmethyl and fluorobenzyl groups, requiring precise control of reaction conditions (e.g., temperature, catalysts). details analogous procedures for triazolo-pyridine derivatives, emphasizing the use of sodium hypochlorite for oxidative cyclization and acetic acid as a catalyst in Schiff base formation. Methodological priorities include optimizing solvent systems (e.g., ethanol or dichloromethane) and purification via recrystallization or column chromatography .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical. In H-NMR (400 MHz) and 13C-NMR (101 MHz) in DMSO-d6 resolve signals for aromatic protons, methylene bridges, and fluorobenzyl groups. FTIR (ATR) identifies functional groups like C=O (1705 cm⁻¹) and C-F (1221 cm⁻¹). For purity validation, High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ in ). Researchers should cross-reference spectral data with computational predictions (e.g., ChemDraw) and literature analogs .

Q. What thermal stability assessments are recommended for this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard. suggests TGA can identify decomposition temperatures, while DSC detects phase transitions (e.g., melting points). For analogs like thieno-pyrimidines (), thermal stability often correlates with aromatic substituents. Researchers should conduct these analyses under inert atmospheres (N2 or Ar) to avoid oxidative degradation .

Advanced Research Questions

Q. How can structural modifications to the benzodioxole or fluorobenzyl moieties alter bioactivity?

Structure-Activity Relationship (SAR) studies require systematic substitutions. For instance, replacing the 4-fluorobenzyl group with a 3-methylbenzyl group () or modifying the benzodioxolylmethyl chain () can impact receptor binding or metabolic stability. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can validate hypotheses. notes that imidazolone-fused benzofuropyrimidines show enhanced antimicrobial activity, suggesting similar modifications here may optimize therapeutic potential .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., GCMS vs. HRMS discrepancies)?

Contradictions may arise from isomeric impurities or instrumental error. In , GCMS detected 2% impurities (m/z mismatches), while HRMS confirmed the target molecular ion. To resolve this, use orthogonal techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection for purity assessment.
  • 2D-NMR (e.g., COSY, HSQC) to assign ambiguous proton/carbon signals.
  • X-ray crystallography (as in ) for absolute configuration validation. Document all anomalies and recalibrate instruments using certified standards .

Q. What in silico strategies are effective for predicting metabolic pathways or toxicity?

Use tools like SwissADME or ADMET Predictor™ to assess permeability, cytochrome P450 interactions, and hepatotoxicity. For analogs like thieno-pyrimidines (), fluorinated groups often reduce metabolic clearance. Molecular dynamics simulations (e.g., GROMACS) can model interactions with metabolic enzymes (e.g., CYP3A4). Pair predictions with in vitro microsomal stability assays for validation .

Q. How can researchers design experiments to optimize reaction yields while minimizing byproducts?

Apply Design of Experiments (DoE) methodologies:

  • Factorial Design: Vary parameters like temperature, solvent polarity, and catalyst loading ( used acetic acid in ethanol for 91% yield).
  • Kinetic Studies: Monitor reaction progress via TLC or in-situ NMR ( ).
  • Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). notes proprietary conditions for similar syntheses, suggesting the need for iterative optimization .

Methodological Notes

  • Thermal Analysis: Always include heating rate (e.g., 10°C/min) and gas flow details in TGA/DSC protocols.
  • Biological Assays: Use positive controls (e.g., known inhibitors) and validate cell line viability (e.g., MTT assays) for activity studies.

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